2-((4-fluorobenzyl)thio)-6-(2-(indolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one
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Overview
Description
2-((4-fluorobenzyl)thio)-6-(2-(indolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a fluorobenzylthio group and an indolin-1-yl-oxoethyl group attached to a pyrimidinone core. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorobenzyl)thio)-6-(2-(indolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Fluorobenzylthio Group: This step involves the nucleophilic substitution reaction where a fluorobenzyl halide reacts with a thiol derivative in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the Indolin-1-yl-oxoethyl Group: This step can be achieved through a coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the indolin-1-yl-oxoethyl moiety, potentially converting it to an alcohol.
Substitution: The fluorobenzylthio group can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 2-((4-fluorobenzyl)thio)-6-(2-(indolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating diseases.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique properties may contribute to the creation of new polymers, coatings, or other advanced materials.
Mechanism of Action
The mechanism of action of 2-((4-fluorobenzyl)thio)-6-(2-(indolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structural features allow it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-chlorobenzyl)thio)-6-(2-(indolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one
- 2-((4-methylbenzyl)thio)-6-(2-(indolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one
- 2-((4-bromobenzyl)thio)-6-(2-(indolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one
Uniqueness
The uniqueness of 2-((4-fluorobenzyl)thio)-6-(2-(indolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one lies in the presence of the fluorobenzylthio group. The fluorine atom can significantly influence the compound’s chemical reactivity and biological activity. Fluorine’s high electronegativity and small size can enhance the compound’s ability to interact with biological targets, potentially leading to improved efficacy and selectivity compared to its analogs.
Properties
IUPAC Name |
4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-[(4-fluorophenyl)methylsulfanyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2S/c22-16-7-5-14(6-8-16)13-28-21-23-17(11-19(26)24-21)12-20(27)25-10-9-15-3-1-2-4-18(15)25/h1-8,11H,9-10,12-13H2,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWPXMQNLYJSOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CC3=CC(=O)NC(=N3)SCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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